1-(4-Bromophenyl)hex-5-yn-1-amine molecular weight and exact mass
1-(4-Bromophenyl)hex-5-yn-1-amine molecular weight and exact mass
An In-depth Technical Guide to 1-(4-Bromophenyl)hex-5-yn-1-amine for Advanced Research and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)hex-5-yn-1-amine (CAS: 1566008-77-2), a compound of significant interest to researchers in medicinal chemistry and drug development. We will detail its core physicochemical properties, including its molecular weight and exact mass, and explore its strategic value as a versatile chemical building block. This document elucidates the importance of its distinct structural motifs—the 4-bromophenyl group, the terminal alkyne, and the primary amine—which serve as key anchor points for synthetic diversification. Furthermore, a detailed, field-proven synthetic protocol is proposed, alongside a discussion of its potential applications in constructing novel molecular entities for therapeutic research.
Core Physicochemical and Structural Characterization
1-(4-Bromophenyl)hex-5-yn-1-amine is a structurally unique compound featuring a chiral center and multiple reactive functional groups. Its molecular formula is C12H14BrN.[1] The key to its utility in a research setting, particularly in analytical and synthetic applications, lies in a precise understanding of its mass characteristics.
It is critical to distinguish between molecular weight and exact mass. Molecular weight (or more accurately, molar mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This value is typically used for stoichiometric calculations in bulk chemical synthesis. In contrast, exact mass is the mass calculated from the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N). This value is paramount in high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a newly synthesized compound.
The fundamental properties of 1-(4-Bromophenyl)hex-5-yn-1-amine are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(4-Bromophenyl)hex-5-yn-1-amine | [2] |
| CAS Number | 1566008-77-2 | [2] |
| Molecular Formula | C₁₂H₁₄BrN | [1] |
| Molecular Weight | 252.15 g/mol | |
| Exact Mass | 251.03096 Da | [1] |
| Physical Form | Powder | |
| InChIKey | IQZHAFQJVUWERF-UHFFFAOYSA-N | [1] |
Strategic Importance in Medicinal Chemistry
The structure of 1-(4-Bromophenyl)hex-5-yn-1-amine is not merely a collection of atoms; it is a strategically designed scaffold for chemical innovation. Each of its three primary functional groups offers a distinct and orthogonal handle for synthetic modification, making it a powerful starting point for building libraries of diverse molecules. This versatility is a cornerstone of modern drug discovery, where exploring vast chemical space is essential for identifying novel therapeutic agents.[3]
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The 4-Bromophenyl Moiety: This feature is arguably the most valuable for scaffold diversification. The bromine atom serves as an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of various aryl, heteroaryl, or vinyl groups, profoundly altering the steric and electronic properties of the molecule to optimize binding with biological targets.
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The Terminal Alkyne: The carbon-carbon triple bond is a highly versatile functional group. It is a key participant in Sonogashira coupling, another powerful C-C bond-forming reaction. More significantly, it is the cornerstone of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction's high efficiency, selectivity, and biocompatibility make it an exceptional tool for conjugating the molecule to other complex structures, such as peptides, probes, or polymers.
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The Primary Amine: The amine group is a common pharmacophoric element found in many active pharmaceutical ingredients. It can act as a hydrogen bond donor, crucial for target recognition. Synthetically, it serves as a nucleophilic handle for acylation, alkylation, or sulfonylation, enabling the exploration of structure-activity relationships (SAR) at this position.
Caption: Logical relationships of the core scaffold to major diversification pathways.
Proposed Synthetic Workflow
While this compound is available from commercial suppliers, an understanding of its synthesis is crucial for researchers who may wish to produce derivatives. A robust and logical approach to synthesize 1-(4-Bromophenyl)hex-5-yn-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(4-bromophenyl)hex-5-yn-1-one. This two-step process is a staple of medicinal chemistry due to its reliability and broad substrate scope.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)hex-5-yn-1-one (Ketone Intermediate)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
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Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C using an ice bath.
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Acyl Chloride Formation: In a separate flask, react hex-5-ynoic acid with oxalyl chloride or thionyl chloride to form the corresponding acyl chloride. This step should be performed with caution in a fume hood.
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Friedel-Crafts Acylation: Slowly add the prepared hex-5-ynoyl chloride to the AlCl₃ suspension. Following this, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
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Causality Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. AlCl₃ acts as a Lewis acid, coordinating to the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring, primarily at the para position due to steric hindrance and electronic direction.
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Quenching and Workup: After the reaction is complete (monitored by TLC), slowly quench the reaction by pouring it over crushed ice and HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography on silica gel to yield the pure ketone intermediate.
Step 2: Reductive Amination to 1-(4-Bromophenyl)hex-5-yn-1-amine
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Imine Formation: Dissolve the ketone intermediate from Step 1 in methanol (MeOH). Add an excess of an ammonia source, such as ammonium acetate or a 7N solution of ammonia in methanol. Stir at room temperature until imine formation is complete (monitored by TLC or GC-MS).
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Reduction: Cool the reaction mixture to 0°C. Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Causality Insight: Sodium borohydride is chosen for its selectivity. It readily reduces the C=N bond of the imine intermediate but is generally unreactive towards the alkyne and the aromatic ring under these conditions, preventing over-reduction. This chemoselectivity is key to the protocol's trustworthiness.
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Workup: Once the reduction is complete, quench the reaction with water and concentrate the mixture to remove the methanol. Extract the product into an organic solvent like ethyl acetate.
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Purification and Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product can be purified by column chromatography. The structure and purity must be validated using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Caption: Proposed two-step synthetic workflow for 1-(4-Bromophenyl)hex-5-yn-1-amine.
Conclusion and Future Outlook
1-(4-Bromophenyl)hex-5-yn-1-amine is more than a simple chemical; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined physicochemical properties, particularly its exact mass, provide the analytical certainty required for high-level research. The compound's trifunctional nature—a handle for cross-coupling, a partner for click chemistry, and a key pharmacophoric amine—empowers researchers to rapidly generate and test novel molecular architectures. As the demand for more effective and selective therapeutic agents grows, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery pipeline.
References
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1-(4-bromophenyl)hex-5-yn-1-amine — Chemical Substance Information. NextSDS. [Link]
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1-(4-bromophenyl)hex-5-yn-1-amine. PubChemLite. [Link]
